Fmoc-Tyr(tBu)-OPfp

Peptide synthesis monitoring Fmoc SPPS quality control Bromophenol blue assay

Standard Fmoc-Tyr(tBu)-OH requires in situ activation that generates DCU side products and lacks real-time coupling monitoring. Fmoc-Tyr(tBu)-OPfp is the pre-activated solution. • ≥98% HPLC purity; eliminates DCU and β-cyanoalanine byproducts in Asn/Gln-rich sequences • Bromophenol blue-compatible: visual tracking of reaction completion without aliquot removal • Direct coupling-no activation step, ideal for automated multi-well synthesizers and SPOT membrane libraries • Supplied as powder; clearly soluble in DMF (0.5 mmol/3 mL). For research use only; ships ambient globally.

Molecular Formula C34H28F5NO5
Molecular Weight 625.6 g/mol
CAS No. 86060-93-7
Cat. No. B557243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Tyr(tBu)-OPfp
CAS86060-93-7
SynonymsFmoc-Tyr(tBu)-OPfp; 86060-93-7; Fmoc-O-T-Butyl-L-TyrosinePentafluorophenylEster; Fmoc-O-tert-butyl-L-tyrosinepentafluorophenylester; L-Tyrosine,O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester; 47456_ALDRICH; SCHEMBL1739184; 47456_FLUKA; CTK3J7126; MolPort-003-934-114; CF-858; ZINC71788077; AKOS015853406; AKOS015902560; RTR-038033; VA50664; AK-81227; KB-302492; TR-038033; A7990; FT-0629902; ST24047310; I14-19901; N-Fmoc-O-tert-butyl-L-tyrosinepentafluorophenylester; N-(9H-Fluoren-9-ylmethoxycarbonyl)-O-tert-butyl-L-tyrosinepentafluorophenylester
Molecular FormulaC34H28F5NO5
Molecular Weight625.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m0/s1
InChIKeyADOSTZDWXCEVJP-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Tyr(tBu)-OPfp Procurement Specifications


Fmoc-Tyr(tBu)-OPfp (N-α-Fmoc-O-t-butyl-L-tyrosine pentafluorophenyl ester, CAS 86060-93-7) is a pre-activated amino acid derivative for Fmoc solid-phase peptide synthesis (SPPS), characterized by an Fmoc-protected N-terminus, a t-butyl ether-protected tyrosine side chain, and a pentafluorophenyl (OPfp) ester-activated C-terminus . The compound is supplied as a powder with HPLC-assayed purity specifications (≥96.0% or ≥98.0% depending on grade) and is soluble in DMF (≥0.5 mmol in 3 mL) . As a pre-formed active ester, it eliminates the need for in situ activation, enabling direct coupling to the growing peptide chain .

Fmoc-Tyr(tBu)-OPfp vs. Standard Activation


Substituting pre-activated Fmoc-Tyr(tBu)-OPfp with standard Fmoc-Tyr(tBu)-OH plus a conventional coupling reagent (e.g., DIC/HOBt, HBTU) introduces material differences in synthetic outcomes. In situ activation of free carboxylic acids requires additional steps that can generate side products (e.g., DCU from carbodiimides), may exhibit variable coupling kinetics, and lacks the built-in visual monitoring capability of OPfp esters . Critically, for specific residue types (e.g., Asn, Gln), in situ activation pathways produce dehydration byproducts (e.g., β-cyanoalanine) that pre-activated OPfp esters avoid entirely [1]. The following evidence quantifies these differential performance characteristics.

Fmoc-Tyr(tBu)-OPfp Evidence Highlights


Bromophenol Blue Assay Compatibility

Fmoc-Tyr(tBu)-OPfp enables colorimetric monitoring of amide bond formation using bromophenol blue, a capability absent from in situ activation methods using Fmoc-Tyr(tBu)-OH with standard coupling reagents . The OPfp leaving group (pentafluorophenol) forms a yellow complex with unreacted amino groups, which upon complete coupling shifts to blue, providing real-time visual confirmation of reaction progress without aliquot removal or Kaiser testing .

Peptide synthesis monitoring Fmoc SPPS quality control Bromophenol blue assay

Elimination of Cyano Side Products

In couplings of asparagine (Asn), in situ activation of Fmoc-Asn-OH with DCC/HOBt or BOP produced variable amounts of β-cyanoalanine via dehydration of the side-chain amide, whereas coupling with Fmoc-Asn-OPfp yielded a homogeneous peptide without detectable β-cyanoalanine contamination [1]. Analysis of crude products by HPLC and mass spectrometry confirmed that only Fmoc-Asn-OPfp—among all methods tested—delivered a homogeneous product containing both asparagine and tryptophan residues without alkylation artifacts [1].

Peptide synthesis Asn/Gln coupling Side reaction suppression Purity optimization

Coupling Efficiency vs. DIC/HOBt in SPOT Synthesis

In a systematic comparison of three coupling methods for synthesizing four model decapeptides via SPOT synthesis, the DIC/HOBt procedure achieved mean coupling yields per cycle of 87% to 91%, which was superior to methods using pentafluorophenyl esters of Fmoc amino acids [1]. All peptides prepared by all three protocols remained immunoreactive with their cognate monoclonal antibodies, indicating that while OPfp esters are viable, DIC/HOBt offers higher per-cycle efficiency in this specific membrane-based format [1].

Peptide synthesis SPOT synthesis Coupling efficiency Epitope mapping

High-Yield Phosphotyrosine OPfp Synthesis

Treatment of Fmoc-Tyr(tBu)-OPfp with TFA followed by phosphorylation with phosphorus oxychloride and hydrolysis yielded Nα-Fmoc-Tyr(PO₃H₂)-OPfp in an overall yield of 98% [1]. Critically, the Pfp ester configuration prevented the formation of pyrophosphates and other byproducts that commonly plague phosphotyrosine building block synthesis when alternative protecting/activating strategies are employed [1].

Phosphopeptide synthesis Phosphotyrosine OPfp ester stability Side reaction suppression

Reactivity Profile: OPfp vs. ODhbt Esters

OPfp esters demonstrate enhanced reactivity compared to in situ activated Fmoc-amino acids, translating to faster and more complete couplings, particularly beneficial for sterically hindered residues [1]. However, ODhbt (oxo-dihydrobenzotriazine) esters exhibit higher reactivity than OPfp esters in peptide synthesis [2]. This positions OPfp esters as an intermediate-reactivity option: more reactive than standard DIC/HOBt-activated acids but less reactive (and potentially less prone to side reactions) than ODhbt esters.

Peptide synthesis Active ester reactivity OPfp vs ODhbt Coupling kinetics

Fmoc-Tyr(tBu)-OPfp Application Scenarios


Automated Parallel Synthesis with Visual Monitoring

Fmoc-Tyr(tBu)-OPfp is optimally suited for automated and manual parallel peptide synthesis workflows where real-time coupling monitoring is essential for throughput. The bromophenol blue compatibility enables visual tracking of reaction completion without removing aliquots for Kaiser or TNBS tests. This is particularly valuable in multi-well synthesizers and SPOT membrane-based library construction, where offline analytical verification of each well/spot is logistically prohibitive.

Phosphotyrosine Peptide Synthesis via Post-Protection Phosphorylation

Fmoc-Tyr(tBu)-OPfp serves as an optimal precursor for synthesizing Fmoc-Tyr(PO₃H₂)-OPfp building blocks. The t-butyl protecting group is cleanly removed with TFA while preserving the OPfp ester, enabling subsequent phosphorylation with phosphorus oxychloride in 98% overall yield without pyrophosphate byproduct formation [1]. This route is superior to direct phosphorylation of Fmoc-Tyr-OH, which often requires re-activation and generates unwanted side products.

Synthesis of Glycopeptides and Lantibiotic Analogs

OPfp ester-based strategies have been successfully employed in the solid-phase assembly of complex glycopeptides (e.g., sialyl-T-glycopeptide 10-mers) [2] and lantibiotic analogs (e.g., mutacin bicyclic rings) [3]. In these demanding syntheses requiring multiple orthogonal protecting groups, the pre-activated OPfp ester simplifies coupling steps and reduces cumulative side reactions across extended sequences, supporting successful construction of challenging peptide architectures.

Amide-Rich and Aggregation-Prone Sequence Synthesis

Based on class-level evidence for Fmoc-Asn-OPfp [4], Fmoc-Tyr(tBu)-OPfp is appropriately selected for sequences containing residues prone to dehydration (Asn, Gln) or sequences where minimizing side reactions is paramount. The OPfp ester eliminates the activation step that generates reactive intermediates capable of dehydrating side-chain amides, making it the method of choice for achieving homogeneous products in challenging sequences where conventional in situ activation produces detectable impurities.

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